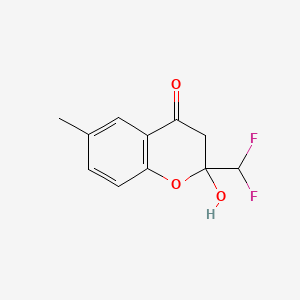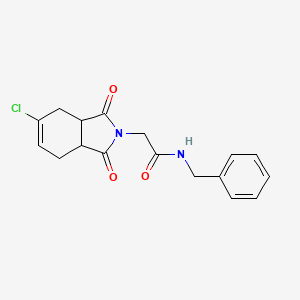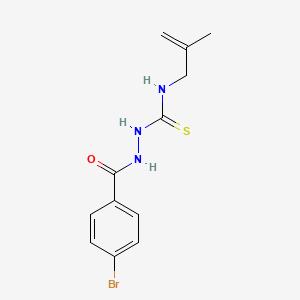
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one, also known as Diflorasone, is a synthetic glucocorticoid used as a topical anti-inflammatory and immunosuppressant agent. It is commonly used to treat skin conditions such as eczema, psoriasis, and dermatitis. In recent years, Diflorasone has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one works by binding to glucocorticoid receptors in cells, which leads to the activation of anti-inflammatory and immunosuppressive pathways. This results in the reduction of inflammation and the suppression of the immune system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 and tumor necrosis factor-alpha. It has also been found to inhibit the activation of immune cells, such as T cells and B cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one in lab experiments is its well-established mechanism of action. This allows researchers to study the effects of this compound on specific pathways and cell types. However, one limitation is that this compound is a synthetic compound and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are several future directions for the study of 2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one. In the field of medicine, it could be studied for its potential use in the treatment of other inflammatory diseases, such as multiple sclerosis and inflammatory bowel disease. In the field of agriculture, it could be studied for its potential use in controlling the growth of other plant pathogens. Additionally, further research could be done to better understand the mechanism of action of this compound and its effects on different cell types and pathways.
Synthesemethoden
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one can be synthesized through several methods, including the condensation of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 6-methyl-2H-pyran-2,3-dione with 2,2-difluoroethylamine and sodium hydride, followed by cyclization with phosphorus oxychloride.
Wissenschaftliche Forschungsanwendungen
2-(difluoromethyl)-2-hydroxy-6-methyl-2,3-dihydro-4H-chromen-4-one has been studied for its potential applications in various fields of scientific research. In the field of medicine, it has been studied for its anti-inflammatory and immunosuppressive properties. In one study, this compound was found to be effective in reducing inflammation in a mouse model of rheumatoid arthritis. In another study, it was found to be effective in reducing inflammation in a mouse model of asthma.
In the field of agriculture, this compound has been studied for its potential use as a pesticide. It has been found to be effective in controlling the growth of certain plant pathogens, including Fusarium oxysporum and Rhizoctonia solani.
Eigenschaften
IUPAC Name |
2-(difluoromethyl)-2-hydroxy-6-methyl-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-6-2-3-9-7(4-6)8(14)5-11(15,16-9)10(12)13/h2-4,10,15H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHZJTIIRJIZFDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(CC2=O)(C(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B4930095.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]-5-nitrophenyl}benzamide](/img/structure/B4930102.png)
![3-(4-methoxybenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4930107.png)
![1-[4-(4-fluorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B4930116.png)
![6-{[4-(ethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4930117.png)
![2-[(2-chlorobenzyl)thio]-N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B4930132.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930174.png)
![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)
![4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)

